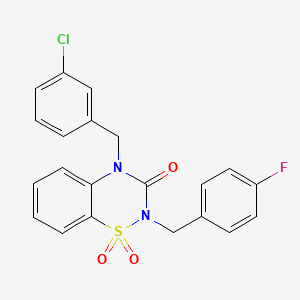
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941928-76-3) is a compound with notable biological activity that has been the subject of various studies. This article aims to provide a detailed analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16ClFN2O3S
- Molecular Weight : 430.9 g/mol
The structure features a benzothiadiazinone core which is significant for its biological activity.
Antiepileptic Activity
Recent studies have highlighted the potential antiepileptic properties of related compounds in the benzothiadiazinone class. For instance, a structurally similar compound demonstrated significant neuroprotective effects in animal models of epilepsy. It was found to modulate neurotransmitter levels and reduce oxidative stress in the brain, suggesting a mechanism that may be applicable to this compound as well .
Neuroprotective Effects
The compound's potential neuroprotective effects can be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways. Studies have shown that compounds with similar structures can inhibit the release of inflammatory mediators such as TNF-α and nitric oxide, contributing to their neuroprotective profiles .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Modulation of Neurotransmitter Levels : Similar compounds have been shown to increase levels of serotonin and other neuroactive substances while decreasing inhibitory neurotransmitters like GABA in models of epilepsy .
- Oxidative Stress Reduction : The ability to reduce oxidative stress through ROS scavenging is critical for neuroprotection and may play a significant role in its pharmacological effects .
In Vivo Studies
In studies involving animal models (e.g., zebrafish), compounds structurally related to this compound have shown promise in reducing seizure frequency and severity. These studies typically measure behavioral changes alongside biochemical markers of oxidative stress and inflammation.
| Study | Model | Findings |
|---|---|---|
| Study A | Zebrafish | Reduced seizure-like behaviors; increased serotonin levels |
| Study B | Mouse | Decreased oxidative stress markers; improved cognitive function |
In Vitro Studies
In vitro assays have demonstrated that related benzothiadiazinones exhibit cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-5-3-4-16(12-17)13-24-19-6-1-2-7-20(19)29(27,28)25(21(24)26)14-15-8-10-18(23)11-9-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJXDIYOQGCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













